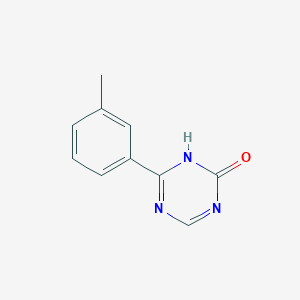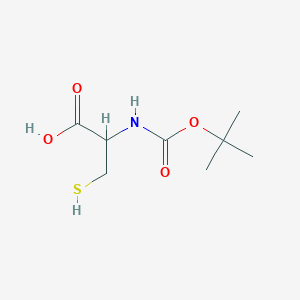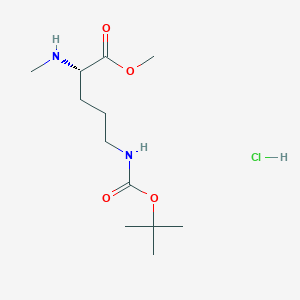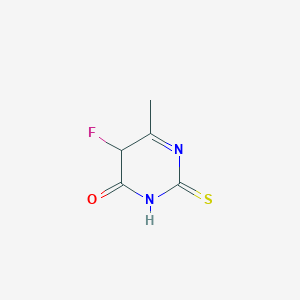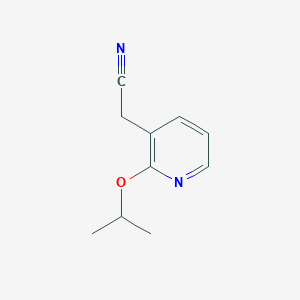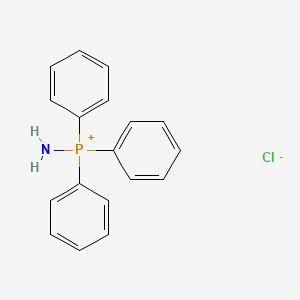
Aminotriphenylphosphoniumchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminotriphenylphosphoniumchloride is a chemical compound with the molecular formula C18H17ClNP. It is a member of the phosphonium salts family, which are known for their diverse applications in organic synthesis, catalysis, and as intermediates in various chemical reactions . This compound is particularly interesting due to its unique structure, which includes a triphenylphosphonium group bonded to an amino group and a chloride ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aminotriphenylphosphoniumchloride can be synthesized through several methods. One common approach involves the reaction of triphenylphosphine with an appropriate amine and a halogenating agent. For example, the reaction of triphenylphosphine with an amine in the presence of hydrochloric acid can yield this compound . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as dichloromethane or chloroform.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Aminotriphenylphosphoniumchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can react with the chloride ion under mild conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Aminotriphenylphosphoniumchloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of aminotriphenylphosphoniumchloride involves its ability to interact with biological membranes and accumulate in mitochondria. The triphenylphosphonium group facilitates the compound’s entry into cells and its subsequent localization in the mitochondria due to the negative membrane potential . This property makes it useful for delivering therapeutic agents directly to the mitochondria, where they can exert their effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A related compound that lacks the amino group and chloride ion.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Triphenylphosphonium bromide: Similar to aminotriphenylphosphoniumchloride but with a bromide ion instead of chloride.
Uniqueness
This compound is unique due to its combination of a triphenylphosphonium group with an amino group and a chloride ion. This structure imparts specific chemical reactivity and biological properties that are not present in other similar compounds .
Propriétés
Formule moléculaire |
C18H17ClNP |
|---|---|
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
amino(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C18H17NP.ClH/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H,19H2;1H/q+1;/p-1 |
Clé InChI |
OFBPNJGUSZQYTH-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



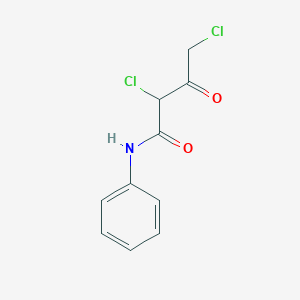



![3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B15251823.png)
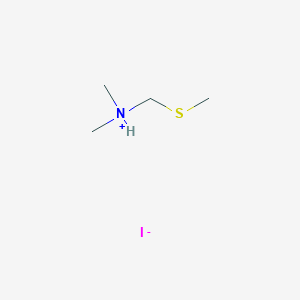
![Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]-](/img/structure/B15251837.png)
